molecular formula C19H20ClN3O2 B2770053 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 554405-96-8

4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2770053
CAS No.: 554405-96-8
M. Wt: 357.84
InChI Key: RGVJYHXOUGSGIM-UHFFFAOYSA-N
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Description

The compound "4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one" is a complex organic molecule. Its structure incorporates both pyrazolone and pyrrole moieties, which are known for their pharmacological and industrial significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the formation of the pyrazolone core. This is often achieved through the condensation of phenylhydrazine with acetoacetate esters under acidic conditions. The 2-chloroacetyl group is then introduced via a Friedel-Crafts acylation using chloroacetyl chloride and an aluminum chloride catalyst. The pyrrole moiety is synthesized separately, usually involving a Paal-Knorr synthesis, which forms the pyrrole ring by cyclizing 1,4-dicarbonyl compounds with ammonium acetate. Finally, the two subunits are coupled together through a nucleophilic substitution reaction.

Industrial Production Methods

For large-scale production, optimization of the above reactions includes using more efficient catalysts and reagents. Reactions are typically carried out under controlled temperatures and pressures to maximize yield and purity. Continuous flow reactors can be employed to enhance reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical transformations including:

  • Oxidation: : Conversion to corresponding N-oxides.

  • Reduction: : Selective hydrogenation of the pyrrole ring.

  • Substitution: : Electrophilic aromatic substitution at the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Use of halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation can yield N-oxides, reduction can lead to hydrogenated derivatives, and substitution can introduce various functional groups on the phenyl ring, enhancing its chemical versatility.

Scientific Research Applications

In Chemistry

This compound is explored for its potential as a synthetic intermediate in organic synthesis. Its unique structure makes it a candidate for constructing more complex molecules.

In Biology

Due to its aromatic structure and potential bioactivity, it is investigated for antimicrobial and antifungal properties.

In Medicine

Research is ongoing into its use as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic medications.

In Industry

Its stability and reactivity profile make it suitable for use in dye and pigment industries, as well as in the development of novel materials.

Mechanism of Action

The compound’s mechanism of action primarily involves interactions with biological macromolecules. The pyrrole and pyrazolone moieties may interact with enzymes and receptors, modulating their activity. It’s hypothesized to inhibit certain enzymes by binding to their active sites, potentially blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

  • 1H-pyrrole-2,5-dione

Comparison

Compared to these compounds, "4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one" has a more complex structure and additional functional groups, making it more versatile in chemical reactions and potential applications. The presence of the chloroacetyl group also introduces unique reactivity that is not present in simpler analogs.

Properties

IUPAC Name

4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-12-10-16(17(24)11-20)13(2)22(12)18-14(3)21(4)23(19(18)25)15-8-6-5-7-9-15/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVJYHXOUGSGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 4
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 5
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 6
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

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